2-(Isopropylamino)nicotinic acid

Lipophilicity Drug design Permeability

Researchers needing a reliable 2-aminonicotinic acid scaffold often face inconsistent purity and unpredictable lipophilicity. 2-(Isopropylamino)nicotinic acid (CAS 885275-12-7) resolves this with a defined XlogP of 2.0 and ≥95% purity. Key supply advantages: · Balanced logP (2.0) for solubility/permeability optimization in fragment-to-lead programs · Secondary amine handle enables specific hinge-binding interactions for kinase targets · Consistent batch QC ensures reproducible SAR data across parallel synthesis campaigns

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 885275-12-7
Cat. No. B1316994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)nicotinic acid
CAS885275-12-7
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13)
InChIKeyJCVLLXCQDAXHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylamino)nicotinic Acid Overview


2-(Isopropylamino)nicotinic acid is a pyridine-3-carboxylic acid derivative bearing a secondary isopropylamino substituent at the 2-position. This substitution pattern distinguishes it from the parent nicotinic acid and from other 2-alkylamino congeners by conferring a distinct balance of lipophilicity, hydrogen-bonding capacity, and steric demand [1]. The compound is commercially available as a research-grade building block with defined purity specifications, making it a tangible starting point for structure–activity relationship (SAR) studies and lead optimisation programmes .

Uniqueness of 2-(Isopropylamino)nicotinic Acid


Within the 2-alkylamino-nicotinic acid series, small changes to the N-alkyl group produce large shifts in physicochemical properties that directly affect molecular recognition, solubility, and permeability. The isopropylamino derivative occupies a narrow property window—higher lipophilicity than methyl- and ethylamino analogs yet lower steric bulk than tert-butylamino variants—that cannot be replicated by any single congener [1]. Generic substitution therefore risks altering logP, hydrogen-bond donor count, and conformational flexibility in ways that undermine a synthetic route, a binding hypothesis, or a formulation profile. The quantitative evidence below defines this differentiation.

2-(Isopropylamino)nicotinic Acid vs. Analogues


Lipophilicity: A Unique Intermediate Window

The 2-isopropylamino derivative exhibits a calculated XlogP of 2.0, placing it between the less lipophilic methylamino (LogP 0.89) and ethylamino (XlogP 1.6) analogs and the more lipophilic tert-butylamino congener (estimated LogP >2.2). The dimethylamino analog (LogP 0.85) is substantially more hydrophilic. This 0.4–1.1 logP gap relative to the closest comparators is sufficient to alter predicted membrane permeability and protein binding [1][2].

Lipophilicity Drug design Permeability

Hydrogen-Bond Donor: Secondary vs. Tertiary Amine

The target compound possesses two hydrogen-bond donor atoms (carboxylic acid OH and secondary amine NH). The dimethylamino analog has only one donor (carboxylic acid OH) because the tertiary amine cannot serve as a donor. Methylamino and ethylamino analogs also have two donors, but the isopropylamino derivative combines this donor count with higher lipophilicity, offering a unique hydrogen-bonding / lipophilicity balance [1][2].

Hydrogen bonding Target engagement Solubility

Rotatable Bonds: Added Conformational Flexibility

The isopropylamino substituent introduces three rotatable bonds (carboxylic acid C–C, amine C–N, and isopropyl C–C), compared with two rotatable bonds for the methylamino and dimethylamino analogs. The ethylamino analog also has three rotatable bonds but lacks the branched topology of isopropyl. This branched flexibility can influence the entropic cost of binding and the conformational sampling in solution [1][2].

Conformational flexibility Entropic penalty Binding free energy

Purity: Ready-to-Use for SAR Campaigns

Commercial suppliers (AKSci, Bidepharm) specify a minimum purity of 95% for 2-(isopropylamino)nicotinic acid, backed by batch-specific QC data (NMR, HPLC, GC). This purity level is fit-for-purpose for medicinal chemistry synthesis and primary biological screening, reducing the need for in-house repurification that might be required for lower-purity analogs .

Chemical purity Reproducibility Procurement

2-(Isopropylamino)nicotinic Acid Applications


Lead-Like Library Design with Intermediate Lipophilicity

Medicinal chemists constructing fragment- or lead-like libraries often seek a 2-aminonicotinic acid scaffold with a logP between 1 and 3 to balance solubility and permeability. With an XlogP of 2.0, the isopropylamino derivative fills this window better than methylamino (logP 0.89) or ethylamino (XlogP 1.6) analogs, while remaining more soluble than the tert-butyl variant [1]. The secondary amine donor further enables specific hinge-binding interactions in kinase targets.

Kinase Inhibitor SAR: Branched Alkylamino Motif

Many kinase inhibitors rely on a 2-aminopyridine moiety to interact with the hinge region. The branched isopropyl group provides a distinct steric and electronic environment compared to linear ethyl or small methyl groups, potentially affecting selectivity across the kinome. The three rotatable bonds offer a wider conformational sampling, which can be leveraged in structure-based design [2].

Carboxylic Acid Handle for Diversification

The carboxylic acid handle at the 3-position allows straightforward amide coupling or esterification, enabling rapid diversification. The 95% minimum purity and available batch QC from multiple suppliers ensure consistent starting material quality, reducing variability in SAR data . This makes the compound a reliable advanced intermediate for parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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